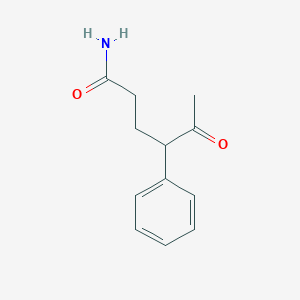

5-Oxo-4-phenylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-4-phenylhexanamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a phenyl group attached to a hexanamide backbone, with a ketone functional group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4-phenylhexanamide typically involves the reaction of 4-phenylbutanoic acid with an appropriate amine under dehydrating conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of an amine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 5-Oxo-4-phenylhexanamide can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: 5-Oxo-4-phenylhexanoic acid.

Reduction: 5-Hydroxy-4-phenylhexanamide.

Substitution: Various substituted amides or esters, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mitochondrial Fusion Modulation

One of the significant applications of 5-Oxo-4-phenylhexanamide derivatives lies in their ability to modulate mitochondrial fusion. Mitochondrial dynamics are crucial for cellular health, and disruptions can lead to various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). Research has shown that small molecules such as 6-phenylhexanamide derivatives can enhance the activity of mitofusins (MFN1 and MFN2), proteins essential for mitochondrial fusion processes .

Case Study: CMT2A Therapeutics

- Objective : To develop small-molecule activators of mitofusins for treating CMT2A.

- Findings : A series of 6-phenylhexanamide derivatives were designed, leading to the identification of a compound with improved pharmacokinetic properties and efficacy in promoting mitochondrial fusion. This compound demonstrated potential as a preclinical candidate for further development in treating CMT2A .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. SAR studies have revealed that modifications to the phenyl and hexanamide components can significantly affect the compound's potency and selectivity as a mitofusin activator.

Key Findings from SAR Studies

- Optimal Substituents : The presence of specific substituents on the phenyl ring enhances binding affinity and biological activity. For instance, lipophilic groups at certain positions have been shown to improve potency against target proteins involved in mitochondrial dynamics .

- Pharmacokinetic Optimization : Variations in the amide nitrogen position relative to the carbonyl group have been explored, leading to compounds with enhanced stability and permeability across biological membranes .

Potential Therapeutic Applications

Beyond mitochondrial dynamics, this compound derivatives may find applications in other therapeutic areas:

Antimicrobial Properties

Research indicates that certain derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections or skin conditions related to microbial pathogens .

Anti-obesity Effects

Inhibitors derived from this compound class are being investigated for their role in regulating lipid metabolism, which could lead to therapeutic strategies against obesity-related disorders .

Future Directions and Research Opportunities

The ongoing research into this compound highlights several avenues for future exploration:

- Clinical Trials : Continued development and testing of promising derivatives in clinical settings to evaluate their efficacy and safety profiles.

- Mechanistic Studies : Further investigations into the mechanisms by which these compounds influence mitochondrial dynamics and their broader implications for cellular health.

- Broader Applications : Exploring additional therapeutic areas where these compounds could be beneficial, such as neuroprotection or metabolic regulation.

Mecanismo De Acción

The mechanism of action of 5-Oxo-4-phenylhexanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

4-Phenylbutanamide: Lacks the ketone group, resulting in different reactivity and applications.

5-Hydroxy-4-phenylhexanamide: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.

5-Oxo-6-phenylhexanamide: Has an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness: 5-Oxo-4-phenylhexanamide is unique due to the presence of both a ketone and an amide group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Propiedades

IUPAC Name |

5-oxo-4-phenylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)11(7-8-12(13)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOENFKSWAXHHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.